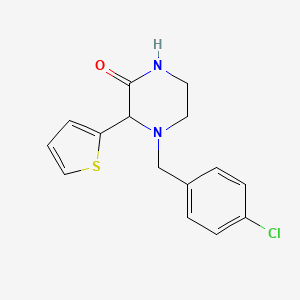
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone is a chemical compound that features a piperazinone core substituted with a 4-chlorophenylmethyl group and a 2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone typically involves the reaction of 4-chlorobenzyl chloride with 2-thienylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: Oxidized derivatives of the thienyl and piperazinone rings.
Reduction: Reduced forms of the piperazinone ring.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile
- Imidazo[1,2-a]pyridines
Uniqueness
4-((4-Chlorophenyl)methyl)-3-(2-thienyl)piperazinone is unique due to its specific substitution pattern on the piperazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85607-47-2 |
|---|---|
Molecular Formula |
C15H15ClN2OS |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-thiophen-2-ylpiperazin-2-one |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-5-3-11(4-6-12)10-18-8-7-17-15(19)14(18)13-2-1-9-20-13/h1-6,9,14H,7-8,10H2,(H,17,19) |
InChI Key |
NQYLUZKAOACFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


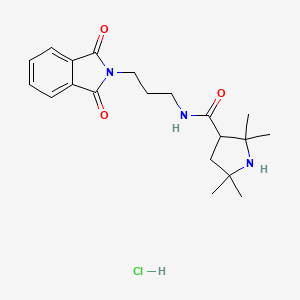
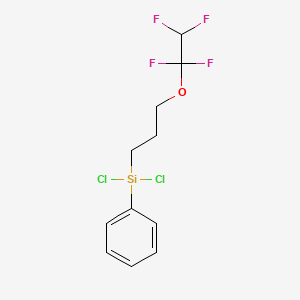
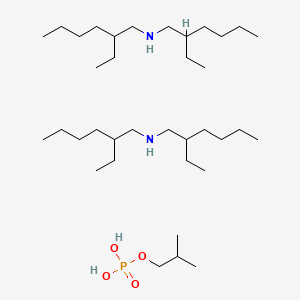
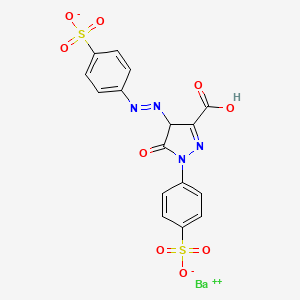
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
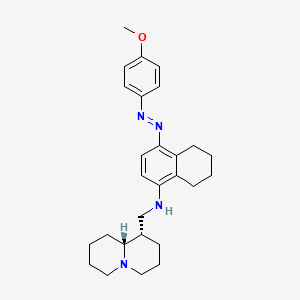



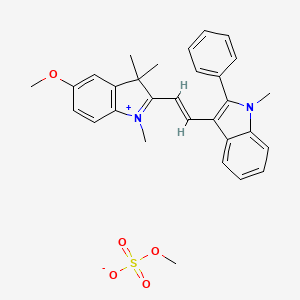
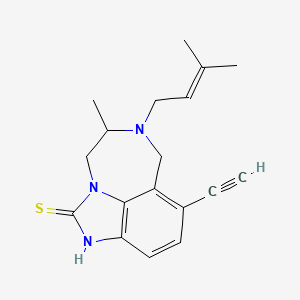
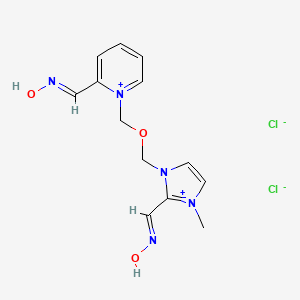
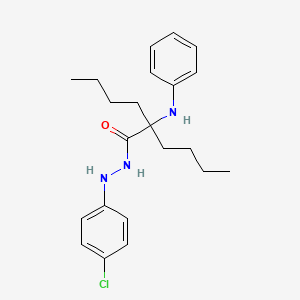
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)
